
1-(4-Amino-phenyl)-piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including reactions such as cyclization, hydrogenation, and condensation . For example, one synthesis process started with 4-nitroacetophenone, underwent an acid-catalyzed cyclization reaction, and then was hydrogenated to produce an amine-containing compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific conditions and reagents used . For example, one study reported the protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Similar compounds have been reported to have high thermal stability and good solubility in common polar solvents .Aplicaciones Científicas De Investigación
Antitumor and Anticancer Activities
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety have demonstrated significant anticancer activities, particularly against MCF-7 breast cancer cells. Notably, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions exhibited promising antiproliferative effects, comparable to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Further, novel insecticides based on serotonergic ligands, including modifications of the piperazine structure, have shown growth-inhibiting and larvicidal activities against the armyworm, suggesting potential in agricultural applications (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Antimicrobial and Antiviral Activities
Novel 1,2,4-triazole derivatives containing piperazine groups have been synthesized and exhibit notable antimicrobial activities against various test microorganisms. This suggests their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been explored for their effects on tumor DNA methylation processes, indicating a novel approach to cancer therapy (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Cardiovascular and CNS Applications
Synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has yielded compounds with significant antiarrhythmic activity in various cardiac arrhythmia models, suggesting potential cardiotropic applications (Mokrov, Likhosherstov, Barchukov, Stolyaruk, Tsorin, Vititnova, Rebeko, Kryzhanovskii, & Gudasheva, 2019). Additionally, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown promising antidepressant and antianxiety activities in behavioral tests on albino mice, indicating potential applications in central nervous system disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 4-Aminophenol, a compound with a similar name, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed or inhaled, and it’s suspected of causing genetic defects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-piperazin-1-ylaniline;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFMLEKELLIPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-piperazine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

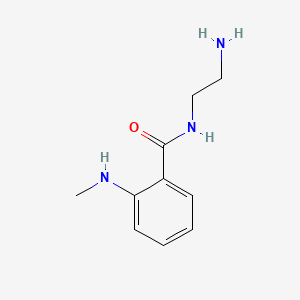


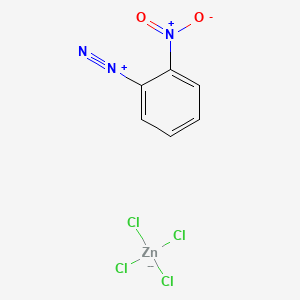
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)
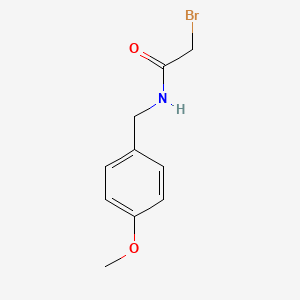
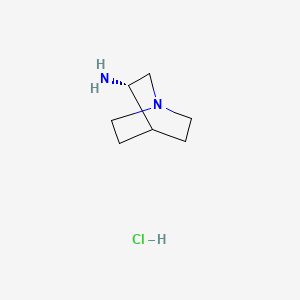
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
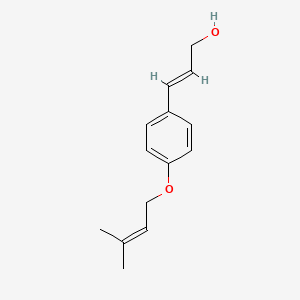


![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)